Cas no 72788-89-7 ((5-Aminopyrazin-2-yl)methanol)
(5-Aminopyrazin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-aminopyrazin-2-yl)methanol
- 5-Amino-2-(hydroxymethyl)pyrazine
- 2-Pyrazinemethanol, 5-amino-
- NE34783
- Z1889902544
- (5-Aminopyrazin-2-yl)methanol
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- Inchi: 1S/C5H7N3O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2,(H2,6,8)
- InChI Key: XUCIOTXCIYFFOS-UHFFFAOYSA-N
- SMILES: OCC1C=NC(=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 88.3
- Topological Polar Surface Area: 72
(5-Aminopyrazin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A630060-2.5mg |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 2.5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A630060-5mg |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 5mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A630060-25mg |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 25mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-106844-0.05g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 0.05g |
$344.0 | 2023-10-28 | |
| Enamine | EN300-106844-0.1g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 0.1g |
$515.0 | 2023-10-28 | |
| Enamine | EN300-106844-0.25g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 0.25g |
$735.0 | 2023-10-28 | |
| Enamine | EN300-106844-0.5g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 0.5g |
$1158.0 | 2023-10-28 | |
| Enamine | EN300-106844-1.0g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 1g |
$1742.0 | 2023-05-20 | |
| Enamine | EN300-106844-2.5g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 2.5g |
$2912.0 | 2023-10-28 | |
| Enamine | EN300-106844-5.0g |
(5-aminopyrazin-2-yl)methanol |
72788-89-7 | 95% | 5g |
$5056.0 | 2023-05-20 |
(5-Aminopyrazin-2-yl)methanol Suppliers
(5-Aminopyrazin-2-yl)methanol Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (5-Aminopyrazin-2-yl)methanol
Comprehensive Guide to (5-Aminopyrazin-2-yl)methanol (CAS No. 72788-89-7): Properties, Applications, and Market Insights
(5-Aminopyrazin-2-yl)methanol (CAS No. 72788-89-7) is a specialized heterocyclic compound with growing importance in pharmaceutical and agrochemical research. This aminopyrazine derivative features both an amino group and a hydroxymethyl group on its pyrazine ring, making it a versatile building block for drug discovery and material science applications. The compound's molecular formula is C5H7N3O, with a molecular weight of 125.13 g/mol, offering excellent solubility in polar organic solvents and moderate water solubility.
Recent scientific literature highlights the increasing demand for pyrazine-based compounds like (5-Aminopyrazin-2-yl)methanol in developing novel kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential as a precursor for anticancer drug candidates, with several studies exploring its incorporation into more complex molecular architectures. The compound's balanced lipophilicity (calculated LogP ~ -0.5) and hydrogen bonding capacity make it particularly valuable in medicinal chemistry applications where bioavailability optimization is crucial.
The synthesis of (5-Aminopyrazin-2-yl)methanol typically involves multi-step processes starting from commercially available pyrazine derivatives. Modern synthetic approaches emphasize green chemistry principles, with recent patents describing improved yields through catalytic amination methods. Analytical characterization typically includes HPLC purity assessment (>98%), NMR spectroscopy (1H and 13C), and mass spectrometry confirmation. Stability studies indicate that the compound should be stored under inert atmosphere at 2-8°C to prevent degradation.
In pharmaceutical applications, (5-Aminopyrazin-2-yl)methanol serves as a key intermediate for small molecule therapeutics targeting various diseases. Its structural features allow for diverse modifications, making it valuable for structure-activity relationship (SAR) studies. The compound has shown particular promise in developing tyrosine kinase inhibitors, with several drug candidates currently in preclinical trials. Researchers are also investigating its potential in creating novel antiviral compounds, especially in light of recent global health challenges.
The agrochemical industry has discovered valuable applications for (5-Aminopyrazin-2-yl)methanol in developing next-generation crop protection agents. Its molecular structure serves as an excellent scaffold for creating selective fungicides and plant growth regulators. Recent field trials have demonstrated the effectiveness of derivatives containing this moiety against various plant pathogens while maintaining favorable environmental profiles. This aligns with current industry trends toward more sustainable agricultural solutions.
Material science researchers are exploring the use of (5-Aminopyrazin-2-yl)methanol in designing novel coordination polymers and metal-organic frameworks (MOFs). The compound's ability to act as a polydentate ligand makes it valuable for creating materials with tailored porosity and catalytic properties. Several recent publications have highlighted its potential in developing advanced materials for gas storage, separation technologies, and heterogeneous catalysis applications.
Market analysis indicates steady growth in demand for (5-Aminopyrazin-2-yl)methanol, with compound annual growth rate (CAGR) projections of 6-8% through 2030. The pharmaceutical sector accounts for approximately 65% of current consumption, followed by agrochemical applications (25%) and material science research (10%). Pricing trends show moderate stability, with current market prices ranging between $800-$1200 per kilogram depending on purity and order volume. Several specialty chemical manufacturers in North America, Europe, and Asia have included this compound in their catalogues, reflecting its growing commercial importance.
Quality control standards for (5-Aminopyrazin-2-yl)methanol continue to evolve, with recent updates to pharmacopeial monographs and analytical method requirements. Current good manufacturing practice (cGMP) compliant material typically exceeds 99% purity by HPLC, with strict limits on residual solvents and heavy metals. Regulatory compliance varies by application, with pharmaceutical-grade material requiring more extensive documentation and testing than technical-grade product for research purposes.
Future research directions for (5-Aminopyrazin-2-yl)methanol include exploration of its bioconjugation potential and development of targeted drug delivery systems. Several research groups are investigating its use in creating antibody-drug conjugates (ADCs) and other biopharmaceutical applications. The compound's compatibility with click chemistry approaches makes it particularly attractive for these emerging applications. Additionally, computational chemistry studies are providing new insights into its molecular interactions, enabling more rational design of derivatives with optimized properties.
Environmental and safety assessments of (5-Aminopyrazin-2-yl)methanol indicate favorable profiles when handled according to standard laboratory protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Waste disposal should follow local regulations for nitrogen-containing organic compounds. The compound's environmental persistence is considered low based on biodegradation screening tests.
For researchers and industry professionals seeking high-purity (5-Aminopyrazin-2-yl)methanol, several technical considerations are important. Material should be characterized by comprehensive analytical data, including chromatographic purity, spectroscopic confirmation, and appropriate stability information. Custom synthesis options are increasingly available for specific isotopic labeling or derivative preparation. Many suppliers now offer small-scale research quantities (1-100g) alongside bulk production capabilities to serve diverse market needs.
The scientific community continues to discover new applications for (5-Aminopyrazin-2-yl)methanol, particularly in interdisciplinary research areas. Recent publications have explored its use in bioimaging probes, chemical sensors, and as a building block for functional materials with unique electronic properties. These developments underscore the compound's versatility and potential for future innovation across multiple scientific disciplines.
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